molecular formula C7H4Cl2F2 B6329265 3,5-Dichloro-2,4-difluorotoluene CAS No. 1858242-60-0

3,5-Dichloro-2,4-difluorotoluene

Cat. No. B6329265
CAS RN: 1858242-60-0
M. Wt: 197.01 g/mol
InChI Key: XSONDKIAYOLPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2,4-difluorotoluene (DCDFT) is a halogenated aromatic compound that has been widely studied in recent years due to its potential applications in organic synthesis and its biochemical and physiological effects. DCDFT has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes, and has been investigated for its potential therapeutic and toxicological effects.

Scientific Research Applications

3,5-Dichloro-2,4-difluorotoluene has been studied extensively for its potential applications in organic synthesis and its biochemical and physiological effects. 3,5-Dichloro-2,4-difluorotoluene has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been investigated for its potential therapeutic and toxicological effects.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4-difluorotoluene is not yet fully understood. However, it is believed that the halogenated aromatic compound interacts with the cellular membrane and affects the activity of various enzymes and other proteins. In addition, 3,5-Dichloro-2,4-difluorotoluene is thought to interact with DNA and other macromolecules, resulting in changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
3,5-Dichloro-2,4-difluorotoluene has been found to have a variety of biochemical and physiological effects. In animal studies, 3,5-Dichloro-2,4-difluorotoluene has been shown to have an acute toxic effect, leading to liver and kidney damage. In addition, 3,5-Dichloro-2,4-difluorotoluene has been found to have an immunosuppressive effect, resulting in decreased immune responses. 3,5-Dichloro-2,4-difluorotoluene has also been found to have an estrogenic effect, resulting in changes in reproductive behavior.

Advantages and Limitations for Lab Experiments

3,5-Dichloro-2,4-difluorotoluene has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it an attractive choice for researchers. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, 3,5-Dichloro-2,4-difluorotoluene also has several limitations. For example, it is a highly toxic compound and should be handled with caution in the laboratory. In addition, its effects on humans and other organisms have not yet been fully elucidated, making it difficult to predict its effects in a given situation.

Future Directions

Given the potential applications of 3,5-Dichloro-2,4-difluorotoluene, there are a number of future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of 3,5-Dichloro-2,4-difluorotoluene and its effects on humans and other organisms. In addition, further research could be conducted to develop safer and more effective methods of synthesizing and using 3,5-Dichloro-2,4-difluorotoluene in organic synthesis. Finally, further research could be conducted to explore the potential therapeutic and toxicological effects of 3,5-Dichloro-2,4-difluorotoluene.

Synthesis Methods

3,5-Dichloro-2,4-difluorotoluene can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, the Friedel-Crafts alkylation reaction, and the Wittig reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminum chloride catalyst, while the Friedel-Crafts alkylation reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an aluminum chloride catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base.

properties

IUPAC Name

1,3-dichloro-2,4-difluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONDKIAYOLPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,4-difluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.